methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate
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Overview
Description
Methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate typically involves the reaction of 2-aminobenzenethiol with methyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like piperidine .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately cell death. The compound’s ability to form strong interactions with its targets is attributed to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its antimicrobial properties.
2-Substituted Benzothiazoles: These compounds have diverse biological activities, including anticancer, antifungal, and antibacterial properties.
Uniqueness
Methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate stands out due to its unique combination of a benzothiazole ring and a carbamodithioate group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S3/c1-12(10(13)14-2)9-11-7-5-3-4-6-8(7)15-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZWUVHDEYKFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2S1)C(=S)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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